Linear octanols degrade under oxidative stress, risking solvent integrity. 2-Methyl-2-heptanol provides an oxidation-resistant tertiary alcohol with lower boiling point (155-157 °C). • Oxidation-resistant: Tertiary hydroxyl prevents aldehyde/acid formation, ideal for oxidant reactions. • Mild solvent recovery: Lower boiling point protects thermally labile compounds. • Synthetic precursor: Facile E1 dehydration yields branched alkenes for surfactants and polymers. In stock, global shipping.
2-Methyl-2-heptanol is a branched, eight-carbon tertiary alcohol (C8H18O) characterized by its high chemical stability and specific steric profile. In industrial and laboratory procurement, it is primarily valued as an oxidation-resistant solvent, a specialized formulation additive, and a precursor for branched alkene synthesis. Unlike its linear isomer 1-octanol, the tertiary hydroxyl group in 2-methyl-2-heptanol provides distinct thermodynamic properties, including a lower boiling point (155–157 °C) and robust resistance to standard oxidizing agents[1]. These baseline properties make it a critical selection for workflows requiring a lipophilic C8 alcohol that will not degrade into aldehydes or carboxylic acids under oxidative stress.
Substituting 2-methyl-2-heptanol with common linear or secondary C8 alcohols, such as 1-octanol or 2-octanol, fundamentally alters process chemistry and formulation stability. Linear primary alcohols are highly susceptible to oxidation and possess significantly higher boiling points (~195 °C for 1-octanol), which complicates solvent recovery and introduces degradation risks in aggressive environments [1]. Furthermore, in synthetic applications, the tertiary carbon center of 2-methyl-2-heptanol allows for facile, low-energy E1 dehydration to yield specific branched alkenes, a pathway that is energetically unfavorable and mechanistically different for primary alcohols. Consequently, generic substitution compromises both chemical stability in solvent applications and regioselectivity in synthetic workflows.
The highly branched structure of 2-methyl-2-heptanol significantly reduces its intermolecular surface area compared to linear isomers, directly impacting its thermal properties. Quantitative measurements establish the boiling point of 2-methyl-2-heptanol at 155–157 °C, which is substantially lower than the 195 °C boiling point of 1-octanol[1]. This ~40 °C difference in volatility allows for much milder solvent stripping and recovery conditions, minimizing thermal degradation of sensitive solutes.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 155–157 °C |
| Comparator Or Baseline | 1-Octanol (~195 °C) |
| Quantified Difference | ~38–40 °C reduction in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables more energy-efficient and milder solvent removal in temperature-sensitive extractions and chemical syntheses.
As a tertiary alcohol, 2-methyl-2-heptanol lacks the alpha-hydrogen required for standard oxidation pathways. Consequently, it exhibits near-complete resistance to oxidation by common reagents under conditions where 1-octanol rapidly oxidizes to octanal and octanoic acid, and 2-octanol oxidizes to 2-octanone [1]. This structural inertness makes 2-methyl-2-heptanol an exceptionally stable solvent or phase-transfer medium in oxidative chemical processes where linear C8 alcohols would be consumed.
| Evidence Dimension | Susceptibility to standard oxidation |
| Target Compound Data | Resistant (no reaction under standard conditions) |
| Comparator Or Baseline | 1-Octanol (Rapidly oxidizes to carboxylic acids) |
| Quantified Difference | Complete suppression of carbonyl/acid formation |
| Conditions | Standard oxidative environments (e.g., chromic acid/Jones reagent) |
Critical for selecting an inert C8 lipophilic solvent for reactions or formulations involving strong oxidizing agents.
The tertiary hydroxyl group of 2-methyl-2-heptanol facilitates the formation of a highly stable tertiary carbocation, allowing it to undergo E1 dehydration much more readily than its primary or secondary counterparts. In acid-catalyzed dehydration processes, 2-methyl-2-heptanol rapidly yields 2-methyl-2-heptene under mild acidic conditions [1]. In contrast, 1-octanol requires significantly harsher conditions (higher temperatures and stronger acids) due to the instability of primary carbocations, often leading to unwanted rearrangements and lower yields.
| Evidence Dimension | Ease of E1 dehydration (carbocation stability) |
| Target Compound Data | Rapid dehydration via stable 3° carbocation |
| Comparator Or Baseline | 1-Octanol (Requires harsh conditions, 1° carbocation instability) |
| Quantified Difference | Significant reduction in required activation energy and acid concentration |
| Conditions | Acid-catalyzed elimination |
Makes this compound the optimal procurement choice for the targeted synthesis of branched C8 alkenes and specialty surfactants.
The branched, bulky nature of 2-methyl-2-heptanol provides unique size and shape complementarity in supramolecular chemistry, particularly with modified cyclodextrins. Studies on inclusion complexation demonstrate that modified beta-cyclodextrins exhibit an isomer selectivity (relative Ks) of 4.9 for 2-methyl-2-heptanol compared to 4-methyl-4-heptanol [1]. This high sensitivity to the specific steric bulk of the tertiary carbon contrasts with the binding behavior of linear 1-alkanols, which show standard unit increments of 1.5–1.9 kJ/mol per methylene group without the distinct steric discrimination seen in branched isomers.
| Evidence Dimension | Isomer selectivity in modified beta-cyclodextrin binding (relative Ks) |
| Target Compound Data | High steric discrimination (selectivity ratio 4.9 vs 4-methyl-4-heptanol) |
| Comparator Or Baseline | 1-Octanol (Standard linear binding, no branched steric discrimination) |
| Quantified Difference | Distinct binding affinity driven by tertiary carbon steric hindrance |
| Conditions | Inclusion complexation with modified beta-cyclodextrins |
Essential for developing advanced encapsulation systems, controlled-release fragrances, or chiral separation stationary phases.
Directly leveraging its tertiary alcohol stability, 2-methyl-2-heptanol is ideal for use as an inert, lipophilic solvent in reactions involving strong oxidants where 1-octanol would degrade into carboxylic acids[1].
Benefiting from its lower boiling point (155–157 °C) compared to linear octanols, it is highly suitable for extractions requiring milder solvent stripping to preserve thermally labile compounds [1].
Utilizing its propensity for facile E1 dehydration, it is the preferred starting material for synthesizing 2-methylheptenes, which are further used in specialty surfactants and polymer additives [1].
Driven by its specific steric bulk and binding affinities with cyclodextrins, it is used in advanced host-guest complexation for controlled-release formulations and chiral separation phases [1].
Corrosive